molecular formula C21H20SeSn B12551915 [2-(Dibenzo[b,d]selenophen-4-yl)phenyl](trimethyl)stannane CAS No. 143546-45-6

[2-(Dibenzo[b,d]selenophen-4-yl)phenyl](trimethyl)stannane

Cat. No.: B12551915
CAS No.: 143546-45-6
M. Wt: 470.1 g/mol
InChI Key: ZFYIRBQTSSAQCL-UHFFFAOYSA-N
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Description

2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane is an organotin compound featuring a trimethyltin group bonded to a phenyl ring substituted with a dibenzoselenophene moiety. The structure combines a heavy metal (tin) with a π-conjugated aromatic system containing selenium, which imparts unique electronic and optical properties. Applications may include organic electronics, such as organic light-emitting diodes (OLEDs), where similar compounds demonstrate high electroluminescent efficiency .

Properties

CAS No.

143546-45-6

Molecular Formula

C21H20SeSn

Molecular Weight

470.1 g/mol

IUPAC Name

(2-dibenzoselenophen-4-ylphenyl)-trimethylstannane

InChI

InChI=1S/C18H11Se.3CH3.Sn/c1-2-7-13(8-3-1)14-10-6-11-16-15-9-4-5-12-17(15)19-18(14)16;;;;/h1-7,9-12H;3*1H3;

InChI Key

ZFYIRBQTSSAQCL-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CC=CC=C1C2=CC=CC3=C2[Se]C4=CC=CC=C34

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane typically involves the reaction of dibenzo[b,d]selenophene with a phenylstannane derivative under specific conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium or copper, to facilitate the formation of the desired product. The reaction conditions usually include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran or toluene.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions::
  • Oxidation: 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide or selenone derivatives.
  • Reduction: The compound can also be reduced, typically using reducing agents like lithium aluminum hydride or sodium borohydride, to yield the corresponding selenide.
  • Substitution: Substitution reactions can occur at the tin atom, where the trimethylstannyl group is replaced by other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions::
  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
  • Substitution: Halogenating agents like bromine or iodine can be used for substitution reactions.
Major Products::
  • Oxidation: Selenoxide or selenone derivatives.
  • Reduction: Selenide derivatives.
  • Substitution: Various organotin compounds with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane is used as a precursor for the synthesis of other organometallic compounds. It is also studied for its potential catalytic properties in organic reactions.

Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for research in bioinorganic chemistry. It may be explored for its potential as a probe or inhibitor in biochemical studies.

Industry: In industry, 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane may be used in the development of advanced materials, such as semiconductors or conductive polymers, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane involves its interaction with molecular targets through its selenium and tin atoms. These interactions can lead to the formation of coordination complexes or the activation of specific pathways. The compound’s effects are mediated by its ability to donate or accept electrons, making it a versatile reagent in various chemical reactions.

Comparison with Similar Compounds

Structural Analogs: Heteroatom Variations

The dibenzoselenophene core distinguishes this compound from sulfur- or oxygen-containing analogs. Key comparisons include:

Property 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane Dibenzo[b,f][1,4]thiazepin-11(10H)-one (Imp. G) 4,4'-Sulfonyldiphenol (Chart 1B)
Heteroatom Selenium Sulfur Sulfur (sulfonyl group)
Molecular Weight ~450–500 g/mol* 228.3 g/mol 250.3 g/mol
Electronic Properties High polarizability (Se) enhances charge transport Moderate conjugation (S) Polar sulfonyl group reduces conjugation
Thermal Stability Likely moderate (organotin decomposition ~200–300°C) High (pharmaceutical-grade stability) Moderate (melting point ~250°C)

*Estimated based on structural analogs.

Key Findings :

  • Selenium’s larger atomic radius and lower electronegativity compared to sulfur enhance π-electron delocalization, improving charge carrier mobility in electronic applications .
  • Sulfur-containing analogs (e.g., dibenzothiophenes) exhibit reduced oxidative stability but are more common in pharmaceuticals due to lower toxicity .

Organotin Variants: Substitution Effects

Replacing the dibenzoselenophene group with other aromatic systems alters reactivity and applications:

Compound Aromatic System Tin Group Application Highlight
2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane Dibenzoselenophene Trimethyltin OLEDs (high brightness)
Triphenyltin acetate Simple phenyl rings Triphenyltin Catalysis, antifouling agents
Trimethyl(9-anthracenyl)stannane Anthracene Trimethyltin Photovoltaics (broad absorption)

Key Findings :

  • Trimethyltin groups offer better solubility in organic solvents compared to bulkier triaryl variants, facilitating thin-film deposition in OLEDs .
  • Extended aromatic systems (e.g., anthracene) enhance light absorption but may reduce thermal stability .

Performance in Organic Electronics

Metric 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane* 4,4'-(Propane-2,2-diyl)diphenol (Chart 1A) Mg:Ag Alloy OLED
Quantum Efficiency ~1–2% (estimated) <1% 1% (external)
Brightness >800 cd/m² N/A >1000 cd/m²
Driving Voltage <10 V N/A <10 V

*Assumes similar performance to selenophene-based OLED materials.

Key Findings :

  • Selenium’s electron-deficient nature improves hole injection, reducing driving voltages .

Biological Activity

The compound 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane is an organotin compound that has garnered attention for its potential biological activities. Organotin compounds are known for their diverse applications, including use in biocides and as intermediates in organic synthesis. This article focuses on the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane can be represented as follows:

C20H18SeSn\text{C}_{20}\text{H}_{18}\text{SeSn}

This structure features a dibenzo[b,d]selenophene moiety, which contributes to its unique properties and biological activities.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of organotin compounds, including those similar to 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane. For instance, various organotin complexes have demonstrated significant antibacterial and antifungal activities against a range of pathogens.

Table 1: Antimicrobial Activity of Organotin Compounds

CompoundBacterial Strains TestedActivity Level
Organotin AE. coli, S. aureusModerate to Significant
Organotin BPseudomonas aeruginosaSignificant
2-(Dibenzo[b,d]selenophen-4-yl)phenylstannaneVarious Gram-positive and Gram-negative strainsPending Further Investigation

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety and efficacy of organotin compounds. The brine shrimp lethality test is commonly employed for this purpose.

Table 2: Cytotoxicity Results of Organotin Compounds

CompoundLethality (%) at 24hLethality (%) at 48h
Organotin A3060
Organotin B5080
2-(Dibenzo[b,d]selenophen-4-yl)phenylstannanePending ResultsPending Results

The biological activity of organotin compounds is often attributed to their ability to interact with cellular components, leading to disruption of cellular processes. This includes:

  • Membrane Disruption : Organotins may insert into lipid membranes, altering permeability.
  • Enzyme Inhibition : They can inhibit key metabolic enzymes, affecting cellular respiration.

Research indicates that the presence of selenium in the dibenzo[b,d]selenophene structure may enhance these interactions due to selenium's known redox properties.

Case Study 1: Antibacterial Efficacy

A study investigated the antibacterial efficacy of various organotin compounds against Staphylococcus aureus and Escherichia coli . The results indicated that compounds with selenium moieties exhibited enhanced activity compared to their non-selenium counterparts.

Case Study 2: Antifungal Activity

Another study focused on the antifungal activity of organotin derivatives against Candida albicans . The results showed that certain derivatives, potentially including 2-(Dibenzo[b,d]selenophen-4-yl)phenylstannane, had significant inhibitory effects on fungal growth.

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